

Comparing conductivity of MNT vs dmit based molecular conductors

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Compound of Interest

Compound Name: *Dimercaptomaleonitrile disodium salt hydrate*
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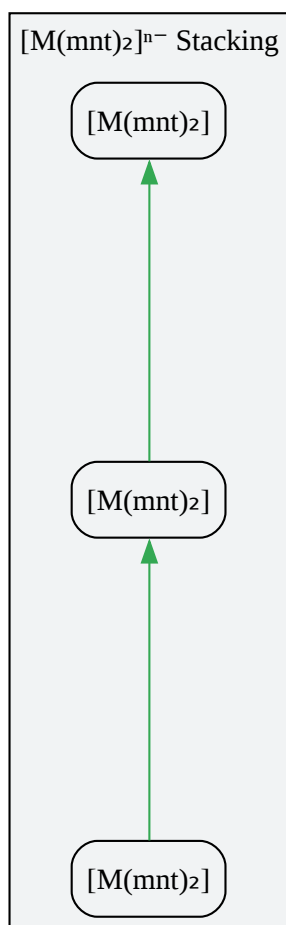
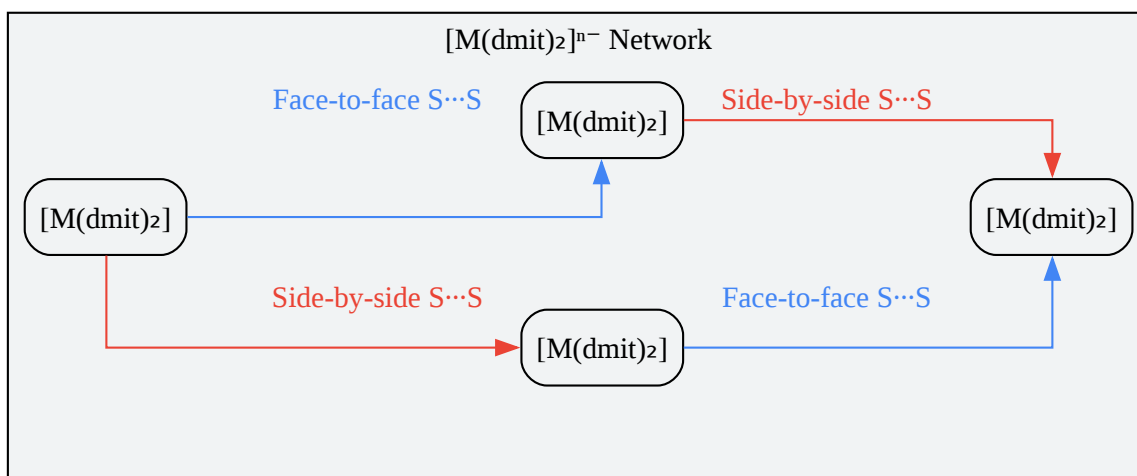
Molecular and Crystal Structure: The Foundation of Conductivity

The arrangement of molecules in the solid state is a critical determinant of a material's electronic properties. Both MNT and dmit ligands are sulfur-rich molecules that form square planar complexes with transition metals, but subtle differences in their structure lead to profound variations in their solid-state packing and, consequently, their conductivity.

Maleonitriledithiolate (MNT), with the chemical formula $[M(\text{mnt})_2]^{n-}$, is a relatively compact ligand. The presence of cyano groups allows for strong intermolecular interactions through $N\cdots H$ or $N\cdots M$ contacts, in addition to the crucial $S\cdots S$ interactions. These interactions facilitate the formation of uniform segregated stacks of the metal complexes, a prerequisite for high conductivity.

1,3-dithiole-2-thione-4,5-dithiolate (dmit), or $[M(\text{dmit})_2]^{n-}$, is a more extended ligand containing an additional dithiole ring. This extension significantly enhances the potential for strong intermolecular $S\cdots S$ interactions, promoting a two-dimensional network character in the solid state. This increased dimensionality is often cited as a key factor in stabilizing the metallic state

and suppressing the Peierls distortion, a common phenomenon in one-dimensional conductors that leads to a metal-insulator transition.



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Figure 1: Stacking in MNT vs. dmit Conductors.

Electronic Band Structure and Conductivity

The conductivity of a molecular material is governed by its electronic band structure, which arises from the overlap of molecular orbitals in the solid state. For both MNT and dmit complexes, the frontier orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are primarily composed of contributions from the sulfur atoms of the ligands and the d-orbitals of the central metal atom.

In the solid state, the intermolecular interactions lead to the broadening of these discrete molecular orbitals into energy bands. For a material to be conducting, there must be a partially filled energy band. This is typically achieved by forming charge-transfer salts, where the $[M(\text{ligand})_2]$ complexes are partially oxidized or reduced.

The more extensive S...S interactions in dmit-based conductors generally lead to a larger bandwidth compared to their MNT counterparts. A larger bandwidth is advantageous for several reasons:

- **Higher Mobility:** A larger bandwidth corresponds to a smaller effective mass of the charge carriers, leading to higher mobility and, thus, higher conductivity.
- **Suppression of Electron Correlation:** In narrow-band systems, strong electron-electron repulsion can lead to localization of charge carriers (Mott insulation), which is detrimental to conductivity. The larger bandwidth in dmit systems helps to mitigate these correlation effects.
- **Stabilization of the Metallic State:** As mentioned earlier, the increased dimensionality in dmit conductors helps to suppress the Peierls distortion, allowing the metallic state to persist to lower temperatures.
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